4-Thiazoleacetamide

Description

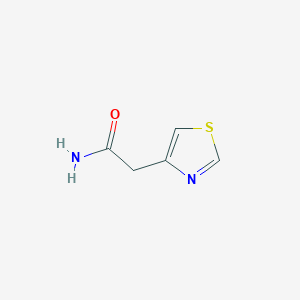

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSRACWXUSIJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284822 | |

| Record name | 4-Thiazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51551-54-3 | |

| Record name | 4-Thiazoleacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazoleacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX86MD2SQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 4 Thiazoleacetamide

The fundamental physical and chemical characteristics of 4-Thiazoleacetamide are crucial for its application in research and synthesis. While specific data for the parent compound can be elusive, the properties of its derivatives are well-documented. For instance, the derivative Mirabegron, which contains the this compound core, has a molecular formula of C21H24N4O2S and a molecular weight of 396.51 g/mol . echemi.com It is described as a light yellow to yellow solid with a melting point of 138-140°C and is insoluble in water. echemi.com Computational chemistry provides further insights into the electronic properties of thiazole (B1198619) acetamide (B32628) derivatives, with parameters like HOMO and LUMO energies helping to predict their reactivity.

Table 1: Physicochemical Data for a this compound Derivative (Mirabegron)

| Property | Value |

| Molecular Formula | C21H24N4O2S |

| Molecular Weight | 396.51 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 138-140°C |

| Water Solubility | Insoluble |

Data sourced from ECHEMI. echemi.com

Synthesis and Manufacturing of 4 Thiazoleacetamide

The synthesis of 4-Thiazoleacetamide and its derivatives typically involves multi-step organic reactions. A common approach to constructing the core thiazole (B1198619) ring is through the Hantzsch thiazole synthesis. This method generally involves the reaction of a thioamide with an α-haloketone. For this compound derivatives, the synthesis often starts with precursors that are later elaborated to introduce the acetamide (B32628) functionality.

For example, the synthesis of novel thiazole-acetamide analogs has been reported starting from 2-aminothiazole (B372263) or ethyl 2-amino-5-methylthiazole-4-carboxylate. dergipark.org.tr These starting materials can be reacted with 2-chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form an intermediate, which is then reacted with various mercaptoheterocycles to yield the final products. dergipark.org.tr Another approach involves the use of 2-azido-N-(4-phenylthiazol-2-yl)acetamide as a key intermediate in a "click chemistry" approach to synthesize 1,2,3-triazole acetamide derivatives. researchgate.net The synthesis of Mirabegron, a complex derivative, involves a process for preparing (R)-l-phenyl-2-[[2-(4-nitrophenyl)ethyl] amino] ethanol (B145695) hydrochloride as a key intermediate. google.com

Chemical Reactivity and Derivative Formulation

The chemical reactivity of 4-Thiazoleacetamide is characterized by the functionalities present in its structure: the thiazole (B1198619) ring and the acetamide (B32628) group. The thiazole ring can undergo electrophilic substitution reactions, though the conditions need to be carefully controlled. The acetamide nitrogen can participate in N-alkylation and N-acylation reactions, allowing for the introduction of a wide variety of substituents.

The chlorine atom in derivatives like 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is susceptible to nucleophilic substitution, providing a route to further functionalization. The thiazole ring itself can be oxidized under certain conditions. These reactive sites are exploited to create a diverse library of derivatives with modified biological activities. For instance, the synthesis of N-substituted sulfonamides containing acetamide moieties has been explored to develop new antimicrobial and anticancer agents. d-nb.info The formulation of these derivatives is a key step in evaluating their therapeutic potential.

Computational and in Silico Research on 4 Thiazoleacetamide

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-thiazoleacetamide derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

For instance, molecular docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6) have revealed key interactions. nih.govnih.gov These studies help in understanding how the thiazole-acetamide scaffold orients itself within the kinase binding pocket. Similarly, docking of thiazolium salts with acetylcholinesterase has been performed to analyze their binding modes, highlighting the role of the thiazolium scaffold in inhibitor fixation within the catalytic anionic site. nuph.edu.ua The docking score, which estimates the binding affinity, is a critical parameter derived from these studies. nih.gov For example, in the investigation of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, docking results showed binding energies ranging from -5.4 to -8.1 kcal/mol. nih.gov

The process often involves preparing the protein and ligand structures, followed by running the docking simulation using software like AutoDock or GLIDE. nuph.edu.uabiointerfaceresearch.com The results are then analyzed to identify crucial interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex.

| Derivative Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Identified key polar and nonpolar interactions influencing bioactivity. | nih.govnih.gov |

| Thiazolium salts | Acetylcholinesterase | Showed fixation of the inhibitor in the catalytic anionic site. | nuph.edu.ua |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | Predicted binding energies indicated potential inhibitory activity. | nih.gov |

| Thiazole carboxamide derivatives | Cyclooxygenase (COX) | Docking scores helped rationalize ligand-receptor binding affinity. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgaimspress.com DFT calculations are employed to understand the electronic properties of this compound and its analogs, providing insights into their reactivity, stability, and spectroscopic characteristics.

These calculations can determine various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, DFT studies on (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole were used to analyze its structural and electronic properties. tandfonline.com

DFT can also be used to predict spectroscopic properties, such as UV-Vis and IR spectra, and to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules. tandfonline.com The application of DFT extends to understanding the structural and electronic properties of materials like amorphous silicon nitride, demonstrating its versatility. aps.org

| Parameter | Significance | Example Application | Reference |

|---|---|---|---|

| HOMO-LUMO Energies | Indicates chemical reactivity and kinetic stability. | Analysis of (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole. | tandfonline.com |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts intermolecular interactions. | Investigation of thiazole derivatives to understand reactive sites. | tandfonline.com |

| Vibrational Frequencies | Correlates with experimental IR spectra for structural confirmation. | Characterization of newly synthesized thiazole compounds. | tandfonline.com |

| Electronic Band Structure | Determines the electronic properties of materials. | Studying the electronic properties of amorphous silicon nitride. | aps.org |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com For this compound derivatives, MD simulations are used to assess the stability of the ligand-protein complexes predicted by molecular docking.

MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives bound to CDK2/4/6 have been used to validate docking results and to understand the dynamic behavior of the complex. nih.govnih.gov These simulations can reveal the importance of specific interactions, such as hydrogen bonds and polar interactions, in maintaining the stability of the ligand in the binding pocket. nih.govnih.gov The root-mean-square deviation (RMSD) of the protein and ligand is often monitored during the simulation to assess the stability of the system. For example, in a study of sirtuin inhibitors, dynamic stability was achieved at 20 ns of simulation. mdpi.com

By analyzing the trajectory of the MD simulation, researchers can gain insights into the binding energetics and kinetics, which are crucial for lead optimization. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound. mdpi.com These predictions are vital in the early stages of drug discovery to filter out compounds with undesirable ADME profiles, thereby reducing the likelihood of late-stage failures.

For various thiazole derivatives, in silico tools are used to predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govtandfonline.comnih.gov For example, a study on 1,3,4-thiadiazole (B1197879) derivatives showed that the compounds were potential orally bioavailable drug-like molecules. nih.gov Similarly, in silico ADME studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were conducted to assess their drug-likeness. nih.gov The BOILED-Egg model is one such tool that predicts gastrointestinal absorption and brain penetration. mdpi.com

| ADME Property | Prediction Method/Model | Importance in Drug Discovery | Reference |

|---|---|---|---|

| Oral Bioavailability | Lipinski's Rule of Five, Veber's Rules | Indicates the fraction of an orally administered dose that reaches systemic circulation. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | BOILED-Egg model, computational models | Crucial for drugs targeting the central nervous system. | mdpi.com |

| Gastrointestinal (GI) Absorption | BOILED-Egg model | Predicts the extent to which a drug is absorbed from the gut. | mdpi.com |

| Cytochrome P450 (CYP) Inhibition | Machine learning models | Predicts potential for drug-drug interactions. | ri.se |

Computational Toxicology and Toxicity Prediction

Computational toxicology utilizes computational models to predict the potential toxicity of chemical substances. numberanalytics.com This field plays a crucial role in identifying potential safety liabilities of drug candidates, including those based on the this compound scaffold, early in the discovery process. ri.se

Webservers like ProTox 3.0 incorporate various models to predict a wide range of toxicity endpoints, such as acute toxicity (LD50), organ toxicity (e.g., hepatotoxicity, neurotoxicity), carcinogenicity, and mutagenicity. nih.gov For instance, in silico toxicity prediction was performed for (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole to assess its safety profile. tandfonline.com These predictions are based on the chemical structure of the compound and leverage data from extensive toxicological databases. numberanalytics.comnih.gov The use of these predictive tools helps in prioritizing compounds for further experimental testing and in designing safer molecules. ri.se

Pharmacophore Modeling and Anti-Pharmacophore Development

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. pharmacophorejournal.com For this compound derivatives, pharmacophore models can be generated based on a set of active compounds or from the ligand-receptor complex.

These models, which typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, serve as 3D queries for virtual screening of compound libraries to identify new potential hits. pharmacophorejournal.com For example, a pharmacophore model for N-(2-hydroxyethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea derivatives revealed three key interactive regions. A ligand-based pharmacophore model was developed for S. epidermidis TcaR inhibitors to aid in the identification of new drug candidates. nih.gov

Conversely, anti-pharmacophore models can be developed to identify features that lead to undesirable effects, such as toxicity or binding to anti-targets, thus helping to design more selective compounds.

Virtual Screening and Lead Generation through Computational Methods

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process is a cornerstone of modern lead generation, offering a time and cost-effective alternative to high-throughput screening. nih.gov

For the this compound scaffold, virtual screening can be performed using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. nih.gov In a typical virtual screening workflow, a large compound library is filtered based on physicochemical properties (e.g., Lipinski's rule of five) and then docked into the active site of the target protein. chembridge.com The top-scoring compounds are then selected for experimental validation. Fragment-based virtual screening is another approach where smaller molecular fragments are docked to a target, and promising fragments are then grown or linked to create lead compounds. The ultimate goal is to identify novel lead compounds with at least low-micromolar activity that can be further optimized. nih.gov

Prediction of Biological Activity using Computational Tools (e.g., PASS, PharmaExpert)

Computational, or in silico, methodologies are pivotal in modern drug discovery for the preliminary screening of novel compounds, offering predictions of their biological activities before undertaking laboratory synthesis and testing. Tools like PASS (Prediction of Activity Spectra for Substances) are instrumental in this process. By analyzing the structural formula of a compound, PASS estimates its biological activity profile, presenting a list of probable activities with corresponding probabilities—Pa (probability of being active) and Pi (probability of being inactive). genexplain.commdpi.com This approach facilitates the efficient identification of promising drug candidates and helps to guide further experimental research. nih.gov

Research on thiazole derivatives, a class to which this compound belongs, has utilized these predictive tools to explore potential therapeutic applications. A study involving 89 new thiazole derivatives employed the PASS program to predict their biological activity spectra. nih.gov The predictions were then compared with experimentally determined activities, showing a significant correlation. nih.gov For this set of compounds, new psychotropic activities were predicted, including anxiolytic, anticonvulsant, and cognition-enhancing effects. nih.gov Specifically, it was predicted that 7 compounds were likely to have anxiolytic properties, 44 could act as anticonvulsants, and 55 might be cognition enhancers. nih.gov The majority of these predictions had Pa values below 60%, suggesting that if these activities are confirmed experimentally, the compounds could represent new chemical entities. nih.gov

In another study, PASS and PharmaExpert were used to screen a virtual library of 573 compounds, leading to the identification of nine 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives as potential dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. acs.org Subsequent experimental testing confirmed that eight of the selected compounds possessed anti-inflammatory activity. acs.org Of these, seven were found to be LOX inhibitors and seven were COX inhibitors, with six compounds acting as dual inhibitors of both enzymes. acs.org

Similarly, PASS predictions were used to evaluate novel thiazole-thiazolidinone hybrids, identifying their potential as antibacterial agents. researchgate.net This in silico screening was a crucial first step that guided the synthesis and subsequent successful antimicrobial testing of these compounds. researchgate.net These examples underscore the utility of computational tools in forecasting the biological potential of thiazole-based compounds. While direct PASS prediction data for the specific parent compound "this compound" is not detailed in these studies, the research on its derivatives provides a strong indication of the types of biological activities that might be anticipated for this class of molecules.

Table 5.8.1: Predicted Biological Activities for Thiazole Derivatives Using Computational Tools

| Predicted Activity | Number of Compounds Predicted as Active | Study Reference |

|---|---|---|

| Anxiolytic | 7 | nih.gov |

| Anticonvulsant | 44 | nih.gov |

| Cognition Enhancer | 55 | nih.gov |

| Anti-inflammatory (COX/LOX Inhibition) | 9 | acs.org |

| Antibacterial | Not specified | researchgate.net |

Preclinical Drug Discovery and Lead Optimization of 4 Thiazoleacetamide Analogs

Hit Identification and Validation in Drug Discovery Programs

The discovery of novel therapeutic agents often begins with the identification of "hits"—compounds that exhibit desired biological activity in an initial screen. drugs.com The 4-thiazoleacetamide core has emerged as a fruitful scaffold in various hit-finding campaigns. High-throughput screening (HTS) of large, diverse compound libraries has been a primary method for identifying this compound-based hits. vulcanchem.com For instance, HTS has been instrumental in discovering derivatives with potential as anticholinesterase agents for the management of Alzheimer's disease. nih.gov

In addition to traditional HTS, computational methods such as virtual screening and computer-aided drug design (CADD) have proven effective. acs.org These in silico techniques predict the binding affinity of virtual compounds to a biological target, allowing for the focused selection of candidates for synthesis and experimental testing. This approach was successfully used to identify 4-thiazolidinone (B1220212) derivatives, structurally related to thiazole (B1198619) acetamides, as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). acs.org

Once identified, hits must be validated to confirm their activity and ensure they are not false positives. This process involves re-testing the compound's potency, often through dose-response curves, and conducting secondary assays to confirm the biological effect. drugs.com For example, thiazole-acetamide derivatives identified as potential antibacterial agents were evaluated against a panel of Gram-positive and Gram-negative bacteria to confirm their spectrum of activity. google.com Similarly, hits for anticancer activity are validated using cytotoxicity assays against various cancer cell lines, such as human liver carcinoma (HepG2) or chondrosarcoma (SW1353). drugs.com The validation phase confirms that the this compound hit is a viable starting point for a more extensive lead optimization campaign.

Lead Optimization Strategies for this compound Derivatives

A key objective of lead optimization is to improve the "drug-like" characteristics of a compound, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The thiazole scaffold itself is often valued for its contribution to metabolic stability. nih.gov However, other properties frequently require significant refinement.

Medicinal chemists often modify the peripheral substituents on the this compound core to enhance these attributes. For example, adding lipophilic groups, such as a 2,4-dimethylphenyl moiety, can be employed to improve membrane permeability. scielo.br Conversely, challenges like low aqueous solubility, a common issue with heterocyclic compounds, may be addressed through various strategies, including the development of prodrugs. vulcanchem.com Prodrugs are inactive precursors that are metabolized in vivo to release the active drug, a strategy that can overcome issues like poor membrane permeability. fda.gov For instance, masking a thiol group within a thiazolidine (B150603) structure has been used to improve the half-life and bioavailability of cysteine-based compounds. fda.gov

The core of lead optimization lies in establishing a clear Structure-Activity Relationship (SAR). This involves making systematic changes to the molecule's structure and measuring the resulting impact on its biological activity and selectivity towards the intended target. pharmaffiliates.com

For this compound derivatives, SAR studies have guided the development of more potent and selective compounds across different therapeutic areas. In the pursuit of anti-inflammatory agents, it was found that adding electron-withdrawing groups like chloro and fluoro substituents to a phenyl ring attached to the core structure resulted in good anti-inflammatory activity. researchgate.net In the context of Alzheimer's disease, a study of thiazole acetamide (B32628) derivatives as cholinesterase inhibitors identified a specific compound, 6d , which featured a particular substitution pattern, as the most potent inhibitor of acetylcholinesterase (AChE) with an IC₅₀ of 3.14 µM and a nearly 3-fold selectivity over butyrylcholinesterase (BChE). nih.gov

Anticancer research has also heavily relied on SAR. Studies on 4-(pyridyl)thiazole 2-acetamide derivatives against human chondrosarcoma cells revealed that compound 7b was highly potent with an IC₅₀ of 1.61 µg/mL. drugs.com This iterative process of synthesis and testing allows chemists to fine-tune the molecular architecture to maximize target engagement and minimize off-target effects.

Table 1: Structure-Activity Relationship (SAR) of Selected this compound Derivatives

| Compound ID | Therapeutic Area | Target/Cell Line | Key Structural Features | Measured Potency (IC₅₀) | Reference |

| 6d | Alzheimer's Disease | Acetylcholinesterase (AChE) | N/A (Specific structure proprietary) | 3.14 µM | nih.gov |

| 7b | Oncology | Chondrosarcoma (SW1353) | N/A (Specific structure proprietary) | 1.61 µg/mL | drugs.com |

| 11 | Oncology | Chondrosarcoma (SW1353) | N/A (Specific structure proprietary) | 1.98 µg/mL | drugs.com |

| U87 MG Apoptosis Inducer | Oncology | Glioblastoma (U87 MG) | Thiazole derivative | 4.7 µM | researchgate.net |

Refinement of Chemical Structures to Enhance Drug-Like Properties

In Vitro Metabolic Stability Assessment (e.g., Human Cytochrome P450 Enzymes)

Assessing a compound's metabolic stability is a critical step in preclinical development. The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) family of enzymes. vulcanchem.com In vitro assays using human liver microsomes (HLM) or hepatocytes are standard practice to predict how a drug candidate will be metabolized in humans. These assays measure the rate at which the parent compound is consumed over time, providing key parameters like intrinsic clearance (CLint) and half-life (t₁/₂).

The this compound drug Mirabegron serves as an excellent case study. Its metabolism is mediated by multiple pathways, including oxidative cleavage by CYP3A4 and CYP2D6 enzymes. google.com Furthermore, it undergoes hydrolysis by other enzymes like butyrylcholinesterase (BChE). Identifying which CYP isozymes are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. For example, co-administration of a CYP2D6 inhibitor could significantly increase the plasma concentration of a drug metabolized by that enzyme, a factor that must be understood before clinical trials. drugs.com

Preclinical Pharmacokinetic Evaluation

Preclinical pharmacokinetics (PK) studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and excreted by a living organism. These studies are essential for bridging the gap between in vitro data and human clinical trials, helping to determine the appropriate dosing regimen. Key parameters measured include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), clearance (CL), and absolute bioavailability (F). scielo.br

Pharmacokinetic studies on Mirabegron in rats provide a clear example of this evaluation. Following oral and intravenous administration, key PK parameters were determined, revealing an absolute bioavailability of approximately 30.5%, calculated from the ratio of the dose-normalized AUC values (AUCoral / AUCiv). fda.gov Such data are vital for understanding how much of the drug reaches systemic circulation and how long it remains in the body, informing dose selection for subsequent efficacy and toxicology studies.

Table 2: Pharmacokinetic Parameters of Mirabegron in Rats

| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC₀→t (ng/mL·h) | t₁/₂ (h) | CL/F (L/h/kg) | Bioavailability (F%) |

| Oral | 20.0 | 3.00 | 829.06 ± 38.25 | 4214.66 ± 1068.33 | 3.21 ± 0.42 | 4.99 ± 1.37 | ~30.5% |

| Intravenous | 10.0 | 0.08 | 9643.37 ± 3812.36 | 13776.37 ± 4409.77 | 4.47 ± 0.57 | 0.77 ± 0.24 | N/A |

| Data sourced from a UPLC-MS/MS study in rats. fda.gov Bioavailability (F%) calculated as (AUCoral/Dose oral) / (AUCiv/Dose iv) x 100. |

Target Identification and Validation in the Drug Discovery Process

While some drug discovery programs start with a known target (target-based discovery), others begin with a functional or phenotypic screen, where the molecular target of the hit compound is unknown. In such cases, target identification, or deconvolution, becomes a critical activity. For this compound derivatives, a variety of biological targets have been identified.

These compounds have been shown to inhibit enzymes central to various pathologies. Examples include acetylcholinesterase and butyrylcholinesterase in the context of Alzheimer's disease, researchgate.net and cyclooxygenase (COX) and lipoxygenase (LOX) for inflammatory conditions. researchgate.net The approved drug Mirabegron acts as a selective agonist for the β3-adrenergic receptor. In other cases, thiazole derivatives have been found to inhibit crucial signaling proteins like phosphatidylinositol kinases.

Target identification can be achieved through several methods, including chemical probe-based approaches and label-free techniques like thermal stability profiling. Once a putative target is identified, it must be validated. This involves confirming that modulation of the target by the compound is responsible for the observed therapeutic effect, often using techniques like genetic knockout or RNA interference to prove the target's role in the disease pathway. This validation provides the mechanistic foundation necessary to advance a candidate to clinical development.

High-Throughput Screening (HTS) in Lead Identification Efforts

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against a specific biological target. bmglabtech.com This process leverages robotics, advanced liquid handling devices, and sensitive detectors to screen large-scale compound libraries in a cost-effective and efficient manner. bmglabtech.comevotec.com The primary objective of HTS is not to identify a final drug, but to discover "hits"—compounds that exhibit the desired activity against the target. bmglabtech.com These hits serve as the crucial starting points for the subsequent stages of drug discovery, such as lead optimization. bmglabtech.comlabmanager.com The HTS process can be divided into several key phases: assay preparation and validation, a pilot screen, the primary screen of the full compound library, and secondary screening to confirm initial findings and eliminate false positives. labmanager.com

In the context of identifying novel therapeutic agents, a large-scale HTS campaign was instrumental in identifying a cluster of active this compound analogs. nih.gov A screen of approximately 1.2 million compounds from the Novartis corporate library was conducted to identify inhibitors of Klebsiella pneumoniae virulence using a Tetrahymena pyriformis co-culture surrogate host model. nih.gov This primary screen yielded a hit rate of 0.25%, identifying around 3,000 compounds that inhibited K. pneumoniae growth by at least 30% in the co-culture assay. nih.gov

Among the confirmed hits, a notable cluster of thiazole-acetamide analogs emerged. nih.gov These compounds demonstrated potent activity in the surrogate host model system but, importantly, lacked significant direct antibacterial activity against K. pneumoniae. nih.gov They also showed no appreciable cytotoxicity against human K562 cells or hemolytic activity against red blood cells. nih.gov This profile suggests a mechanism of action that targets virulence factors rather than bacterial viability, a highly sought-after attribute in the development of new anti-infective therapies. Two of these active examples, designated as compound 62 and compound 64, were resynthesized for further characterization. nih.gov

The detailed findings from this HTS campaign highlight the power of large-scale screening to uncover novel chemical scaffolds with specific activity profiles.

Research Findings from HTS of Thiazole-Acetamide Analogs

| Compound Cluster | Chemical Motif | Screening Target/Model | Key Research Findings | Source |

|---|---|---|---|---|

| Cluster-A1 (compounds 62, 63, 64, 65, 67, 68, 70, 74) | Thiazole-acetamide | Klebsiella pneumoniae virulence in Tetrahymena pyriformis co-culture | Identified as potent hits in the surrogate host model. Lacked significant direct antibacterial activity or cytotoxicity, suggesting a virulence-inhibiting mechanism. | nih.gov |

| Fosmidomycin | Phosphonate | Klebsiella pneumoniae virulence in Tetrahymena pyriformis co-culture | An extremely potent hit identified in the same screen (IC50 of <0.0781 μM in the co-culture assay vs. >20 μM for Kp-only). Acts as an inhibitor of the non-mevalonate isoprenoid biosynthetic pathway. | nih.gov |

The identification of these thiazole-acetamide "hits" through HTS represents the successful completion of the initial phase of discovery. The subsequent lead optimization phase involves the iterative process of designing, synthesizing, and testing numerous analogs of these initial hits. conceptlifesciences.combiosolveit.de This process aims to systematically explore the structure-activity relationship (SAR) to enhance potency and selectivity while improving drug-like properties. conceptlifesciences.combiosolveit.de The resynthesis of compounds 62 and 64 is a direct step into this hit-to-lead process, where their chemical structures serve as a foundation for developing a viable lead series. nih.govgd3services.com

Future Research Directions and Therapeutic Potential of 4 Thiazoleacetamide Preclinical

Translational Research Prospects Based on Preclinical Findings

Preclinical studies have revealed that 4-thiazoleacetamide derivatives possess a broad spectrum of pharmacological activities, suggesting significant translational potential across various disease areas. mdpi.comnih.gov The process of translating these basic research findings into clinical applications is a critical step in drug development. nih.govmdpi.com Advanced preclinical research facilities, equipped with state-of-the-art imaging and procedural technologies, are essential for conducting these studies in compliance with rigorous ethical and scientific standards. humantechnopole.itdkfz.de

Key preclinical findings that warrant further translational research include:

Neurodegenerative Disorders: A novel series of thiazole (B1198619) acetamides were synthesized and evaluated for their potential role in managing Alzheimer's disease. nih.gov One derivative, compound 6d, was identified as a potent acetylcholinesterase (AChE) inhibitor and also showed significant inhibition of Aβ aggregation and β-secretase. nih.gov These multifactorial benefits highlight its potential as a lead molecule for Alzheimer's drug development. nih.gov

Epilepsy and Neuropathic Pain: In murine models, thiazole-acetamide analogs have demonstrated notable anticonvulsant effects, with some derivatives reducing seizure duration at levels comparable to the reference drug phenytoin. vulcanchem.com Furthermore, an analog showed a significant reduction in mechanical allodynia in a chronic constriction injury model of neuropathic pain. vulcanchem.com The ability of certain derivatives to penetrate the blood-brain barrier enhances their therapeutic promise for neurological disorders. vulcanchem.com

Oncology: Thiazole derivatives have been shown to induce apoptosis in glioblastoma cells and exhibit cytotoxic effects against various human cancer cell lines, including lung, colon, and neuroblastoma cells. vulcanchem.comdergipark.org.tr The anticancer potential of these compounds is often linked to the thiazole ring system's ability to induce apoptosis. dergipark.org.tr

Antimicrobial Activity: Various synthesized thiazole derivatives have demonstrated significant activity against bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com Some compounds have shown potent activity against clinically relevant isolates, indicating their potential for developing new treatments for infectious diseases. mdpi.com

The successful translation of these preclinical findings will depend on the use of robust and predictive animal models that accurately reflect human disease states. nih.govdkfz.de

Design of Novel Leads with Improved Potency and Reduced Preclinical Toxicity

A primary objective in medicinal chemistry is the design of new chemical entities with enhanced efficacy and a favorable safety profile. researchgate.net Research on this compound focuses on synthesizing novel derivatives to improve potency and minimize potential toxicity. researchgate.netnih.gov This involves strategic chemical modifications to the core structure and understanding the structure-activity relationship (SAR).

Key strategies for designing improved leads include:

Structural Modification and SAR Analysis: By synthesizing and evaluating series of related compounds, researchers can identify which chemical groups are responsible for biological activity. For instance, in a series of thiazole acetamides designed as anticholinesterase agents, the specific substitutions on the phenyl ring were found to be critical for potency. nih.gov Similarly, the addition of specific moieties to the thiazole ring has been shown to enhance anticonvulsant or anticancer activity. mdpi.comnih.gov

Computational Modeling and Docking Studies: Molecular docking simulations are used to predict the binding affinity of newly designed compounds with their biological targets. nih.govvulcanchem.com This computational approach helps in understanding the mechanism of action and prioritizing the synthesis of compounds with the highest potential for potent activity. nih.gov For example, docking studies were used to support the pharmacological profile of a lead molecule against Alzheimer's disease. nih.gov

Reducing Off-Target Effects and Toxicity: A crucial part of lead optimization is to design molecules that are highly selective for their intended target, thereby reducing the risk of off-target effects and associated toxicity. researchgate.net Preclinical toxicity studies are essential to evaluate the safety profile of new derivatives. nih.gov The development of thiazole-based compounds aims to create molecules with an improved therapeutic index. researchgate.net

| Compound/Derivative | Therapeutic Area | Preclinical Finding | Model System |

|---|---|---|---|

| Compound 6d (Thiazole acetamide (B32628) derivative) | Alzheimer's Disease | Potent AChE inhibitor (IC50=3.14 µM), inhibited Aβ aggregation and β-secretase. nih.gov | In vitro assays. nih.gov |

| N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide analog | Neuropathic Pain | Reduced mechanical allodynia by 60%. vulcanchem.com | Chronic constriction injury model (rat). vulcanchem.com |

| Thiazole-acetamide derivative | Epilepsy | Reduced seizure duration by 40%, comparable to phenytoin. vulcanchem.com | Maximal electroshock test (murine). vulcanchem.com |

| Thiazole derivative | Oncology | Induced apoptosis in glioblastoma cells (IC50 = 4.7 µM). vulcanchem.com | U87 MG glioblastoma cell line. vulcanchem.com |

Exploration of this compound in Combination Preclinical Therapies

The use of combination therapy is a standard approach in treating complex diseases like cancer and infectious diseases, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. frontiersin.orgplos.orgnih.gov Exploring this compound derivatives in combination with other therapeutic agents in preclinical models is a logical next step to unlock their full potential.

While specific studies on combination therapies involving this compound are emerging, the broad-spectrum activity of its derivatives makes them attractive candidates for such investigations. Preclinical studies could explore:

Combination with Chemotherapeutics: Given the demonstrated anticancer properties of thiazole derivatives, combining them with existing chemotherapy agents could lead to synergistic effects. vulcanchem.comdergipark.org.tr Preclinical models of various cancers could be used to evaluate whether these combinations can achieve better tumor control at lower doses, potentially reducing treatment-related toxicity. frontiersin.org

Combination with Other Targeted Agents: In diseases like cancer, resistance often develops to targeted therapies. frontiersin.org Preclinical studies could investigate whether this compound derivatives can overcome resistance mechanisms when used in combination with other targeted drugs, such as kinase inhibitors or immunotherapy agents. frontiersin.orgnih.gov

Combination with Antimicrobials: For infectious diseases, combining a new agent like a this compound derivative with existing antibiotics could help combat multidrug-resistant strains. mdpi.com Preclinical in vitro and in vivo models of infection are essential to test these combinations for synergistic or additive effects. plos.org

The design of preclinical combination studies requires careful consideration of dosing, scheduling, and the selection of appropriate models to demonstrate that the combination is superior to monotherapy. nih.gov

Addressing Unmet Preclinical Needs through this compound Research

Preclinical research aims to fill critical gaps in the drug development pipeline, particularly for diseases with high unmet medical needs. nih.govcancer.gov Research into this compound and its analogs can contribute to addressing several of these needs.

Unmet needs that could be addressed by this compound research include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.